

addressing solubility issues of VO-Ohpic trihydrate in aqueous solutions

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B15606502	Get Quote

Technical Support Center: VO-Ohpic Trihydrate

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of **VO-Ohpic trihydrate** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **VO-Ohpic trihydrate** in common laboratory solvents?

A1: The solubility of **VO-Ohpic trihydrate** varies significantly depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1] [2][3][4] One study has reported a solubility of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[5] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be negatively impacted by moisture.[2][4]

Q2: I am observing very low solubility of **VO-Ohpic trihydrate** in water. Is this normal?

A2: Yes, this is expected. Product datasheets consistently report the solubility of **VO-Ohpic trihydrate** in water to be less than 0.1 mg/mL, categorizing it as insoluble.[1][2] For aqueous-based assays, consider preparing a concentrated stock solution in DMSO first and then diluting it into your aqueous buffer.

Q3: Can I heat or sonicate the solution to improve the dissolution of **VO-Ohpic trihydrate**?



A3: Yes, gentle heating and sonication can be employed to aid in the dissolution of **VO-Ohpic trihydrate**, particularly when preparing solutions or if precipitation is observed.[2][6][7] It is advisable to warm the solution to 37°C or use an ultrasonic bath.[7] However, be cautious with excessive heating to avoid potential compound degradation.

Q4: Are there established methods to prepare aqueous formulations of **VO-Ohpic trihydrate** for in vivo studies?

A4: Due to its low aqueous solubility, direct dissolution in saline is not feasible for most in vivo applications. Established protocols utilize a co-solvent approach to achieve higher concentrations suitable for animal studies.[1][2] These methods typically involve first dissolving the compound in DMSO and then sequentially adding other solvents like PEG300, Tween-80, or SBE-β-CD in saline.[1][2]

Troubleshooting Guide

Issue: My VO-Ohpic trihydrate is not dissolving in DMSO.

- Possible Cause: The DMSO may have absorbed moisture.
 - Solution: Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce the solubility of the product.[2][4]
- Possible Cause: You may be trying to prepare a concentration that is too high.
 - Solution: While solubility is high (≥ 50 mg/mL), creating a saturated solution can be challenging.[1][2] Try preparing a slightly more dilute stock solution.
- Possible Cause: The dissolution process is slow.
 - Solution: Gentle warming to 37°C and/or sonication can help accelerate dissolution.

Issue: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.

 Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of VO-Ohpic trihydrate.



- Solution: For in vitro assays, ensure the final DMSO concentration is kept as high as
 experimentally permissible. For in vivo studies, consider using a co-solvent system
 specifically designed for aqueous formulations.[1][2]
- Possible Cause: The compound is crashing out of solution due to the change in solvent polarity.

 Solution: Try adding the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.

Quantitative Solubility Data

Solvent	Reported Solubility	Concentration (mM)	Notes
DMSO	≥ 50 mg/mL[1][2]	120.42 mM	Some sources report up to 121.8 mg/mL.[7] Use of fresh, anhydrous DMSO is recommended.[2][4]
Water	< 0.1 mg/mL[1][2]	Insoluble	
Ethanol	Insoluble[3][4]	Insoluble	One source suggests a solubility of ≥45.8 mg/mL with sonication.[7]
PBS (pH 7.2)	1 mg/mL[5]	~2.41 mM	
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL[1][2]	6.02 mM	A clear solution is achievable.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL[1][2]	6.02 mM	A clear solution is achievable.[1][2]

Experimental Protocols



Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

- Weigh the desired amount of **VO-Ohpic trihydrate** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2408 mL of DMSO to 1 mg of VO-Ohpic trihydrate).
- Vortex the solution until the compound is fully dissolved.
- If dissolution is slow, warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[7]
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

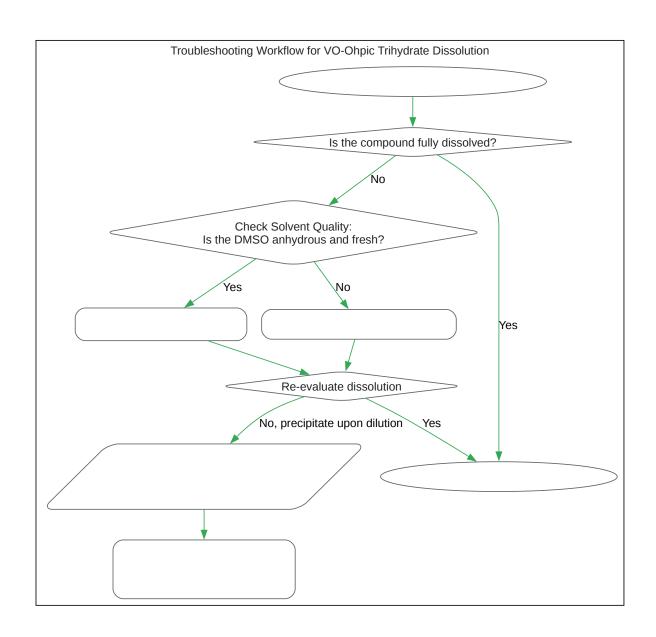
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is adapted from published datasheets to yield a final concentration of ≥ 2.5 mg/mL.[1][2]

- Prepare a 25 mg/mL stock solution of **VO-Ohpic trihydrate** in anhydrous DMSO.
- To prepare 1 mL of the final formulation, begin with 400 μL of PEG300 in a sterile tube.
- Add 100 μL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until a clear solution is obtained.
- Add 450 μL of saline to the solution and mix thoroughly. The final solution should be clear.

Visualizations

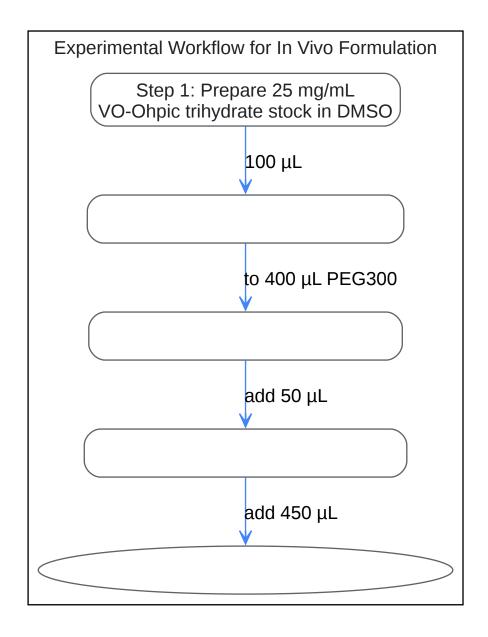




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Caption: Troubleshooting workflow for addressing solubility issues.





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